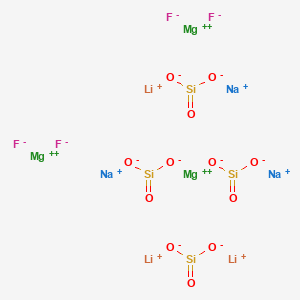

Lithium magnesium sodium fluoride silicate

Description

Contextualization within Bioactive Glasses and Glass-Ceramics Research

The study of lithium magnesium sodium fluoride (B91410) silicate (B1173343) is best understood within the broader context of bioactive glasses and glass-ceramics research. Bioactive glasses, first developed by Larry L. Hench in the 1960s, are a class of surface-reactive materials that can form a strong bond with living tissue. nih.gov The original compositions were typically based on a quaternary system of silicon dioxide (SiO₂), calcium oxide (CaO), sodium oxide (Na₂O), and phosphorus pentoxide (P₂O₅). nih.gov The defining characteristic of these materials is their ability to form a hydroxyapatite (B223615) (HA) layer on their surface when exposed to physiological fluids, which facilitates integration with bone. researchgate.net

Research has since evolved to include a wider array of ions to enhance or tailor the properties of the original bioactive glass formulations. nih.gov The specific components of lithium magnesium sodium fluoride silicate each have a well-documented role in the behavior of such materials:

Magnesium (Mg): Magnesium is a crucial element in natural bone development and its inclusion in bioactive glasses is intended to enhance their biological response. britglass.org.uknih.gov The addition of magnesium can improve the physical and mechanical properties of the glass and has been reported to promote the adhesion, proliferation, and differentiation of bone-forming cells (osteoblasts). nih.govnih.gov

Sodium (Na): As one of the original components of Bioglass®, sodium oxide acts as a network modifier in the silicate glass structure. proquest.com Its presence disrupts the glass network, which decreases the network connectivity and can increase the material's solubility. nih.govresearchgate.net This tailored solubility influences the rate of ion exchange at the material's surface, which is a critical factor for its bioactivity. proquest.com

Fluoride (F): Fluoride is added to bioactive glasses to confer several benefits. It is known to stimulate bone mineralization and can enhance the formation of fluorapatite (B74983), a mineral phase that is more chemically stable than hydroxyapatite, which is of particular interest for dental applications. rsc.orgcore.ac.ukresearchgate.net Furthermore, the presence of fluoride can lower the glass transition and melting temperatures, aiding in the material's processing. rsc.orgresearchgate.net

By combining these elements, this compound represents a material designed to merge the structural role of a silicate glass with the multifaceted therapeutic and bioactive potential of its constituent ions.

Table 2: Role of Constituent Ions in Bioactive Silicate Glasses

| Ion | Primary Role in Bioactive Silicate Glasses | Research Findings |

|---|---|---|

| Lithium (Li⁺) | Therapeutic agent, Network modifier | Stimulates bone growth pathways; possesses anti-inflammatory effects. nih.govnih.gov Can be incorporated to enhance pulp mineralization and regeneration. thieme-connect.com |

| Magnesium (Mg²⁺) | Network modifier, Bioactive agent | Important for bone tissue development; improves physical and mechanical properties. britglass.org.uk Promotes cell adhesion and proliferation. nih.gov |

| Sodium (Na⁺) | Network modifier | Decreases network connectivity, increasing solubility and ion exchange rate. proquest.comnih.gov Influences thermal expansion and glass transition temperature. nih.gov |

| Fluoride (F⁻) | Network modifier, Therapeutic agent | Stimulates bone mineralization; promotes the formation of stable fluorapatite. rsc.orgresearchgate.net Decreases glass melting temperature. rsc.org |

Significance of Quaternary/Quinary Silicate Systems for Novel Material Development

The development of complex, multi-component materials like this compound highlights a significant trend in advanced materials science: the move from simple systems to quaternary (four-component), quinary (five-component), and even more complex formulations. wikipedia.orgmdpi.com The fundamental principle, often called the materials paradigm, is that the processing of a material influences its structure, which in turn dictates its properties and ultimate performance. wikipedia.org

In silicate glass and glass-ceramic systems, increasing the number of components provides a powerful tool for tailoring material properties with a high degree of precision. nih.gov While binary (e.g., SiO₂-Na₂O) and ternary (e.g., SiO₂-CaO-Na₂O) glasses have well-understood structures, their range of achievable properties is limited. By introducing additional components, researchers can simultaneously influence multiple aspects of the material's behavior. geoscienceworld.org

The significance of these multi-component systems lies in their ability to create multifunctional materials. The compositional flexibility allows for the introduction of various ions to impart specific therapeutic or biological functionalities, such as stimulating bone growth or angiogenesis, without compromising the fundamental structural integrity of the glass matrix. nih.gov Basaltic glasses, for example, are naturally occurring intricate aluminosilicate (B74896) systems where the combination of numerous oxides results in robust mechanical and thermal properties. mdpi.com In engineered systems, this complexity is deliberate. The interactions between the different components in a molten silicate are highly complex, and understanding these interactions allows for the design of materials with properties that are not merely an average of their constituents but are emergent from the unique structural arrangements created. geoscienceworld.org

Therefore, the design of a quinary system like this compound is significant because it represents an effort to create a highly specialized material. It aims to optimize the chemical, mechanical, and biological performance by leveraging the synergistic or complementary effects of each elemental addition within a single, integrated silicate framework. This approach is critical for developing the next generation of advanced materials for demanding applications, from biomedical implants to specialized industrial ceramics. nih.govceramic-science.com

Properties

CAS No. |

64060-48-6 |

|---|---|

Molecular Formula |

F4Li3Mg3Na3O12Si4 |

Molecular Weight |

543.1 g/mol |

IUPAC Name |

trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |

InChI |

InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |

InChI Key |

WSNJABVSHLCCOX-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Lithium Magnesium Sodium Fluoride Silicate

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over stoichiometry and particle morphology due to the homogeneous mixing of precursors at the atomic or molecular level. These techniques typically involve lower temperatures compared to solid-state reactions and allow for the formation of complex, multi-component materials.

Sol-Gel Processing Techniques for Silicate (B1173343) Network Formation

The sol-gel process is a versatile wet-chemistry technique used to produce solid materials from small molecules. The process for lithium magnesium sodium fluoride (B91410) silicate involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, in a solvent. smolecule.com

The initial step involves the hydrolysis of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), to form silicic acid. Concurrently, salts or alkoxides of lithium, magnesium, and sodium are dissolved in the solution. The subsequent condensation reactions lead to the formation of a three-dimensional silicate (Si-O-Si) network, creating a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol evolves into a "gel," a continuous solid network entrapping the liquid phase. The introduction of a fluoride source, such as hydrofluoric acid or a metal fluoride salt, is crucial. nih.govresearchgate.net The gel is then subjected to drying and a final heat treatment (calcination) to remove organic residues and crystallize the final lithium magnesium sodium fluoride silicate product. smolecule.com This method allows for the synthesis of nanoscopic, homodispersed complex metal fluorides. nih.gov

Key Parameters in Sol-Gel Synthesis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Silicon Precursor | Source for the silicate network. | Tetraethyl orthosilicate (TEOS), Tetramethyl orthosilicate (TMOS) |

| Metal Precursors | Sources for Li, Mg, Na cations. | Metal alkoxides (e.g., lithium methoxide), chlorides, nitrates. nih.gov |

| Fluoride Source | Provides fluoride ions. | Anhydrous hydrofluoric acid (HF) in ethanol. nih.gov |

| Solvent | Medium for the reaction. | Ethanol, Methanol. nih.gov |

| Catalyst | Controls hydrolysis/condensation rates. | Acid or base catalysts. |

| Calcination Temp. | Final heat treatment for crystallization. | 500 - 800°C. nih.govresearchgate.net |

Hydrothermal Synthesis Under Controlled Conditions

Hydrothermal synthesis utilizes high-temperature and high-pressure water as a reactive medium to crystallize substances. smolecule.com This method is particularly effective for synthesizing complex silicates like this compound, often starting from readily available materials such as brines from salt lakes, which are rich in lithium and magnesium. evitachem.comgoogle.comresearchgate.net

In a typical process, soluble silicates (e.g., sodium silicate), a magnesium source (e.g., magnesium chloride), and a lithium source (e.g., lithium chloride) are mixed in an aqueous solution. evitachem.comgoogle.com The mixture is placed in a sealed autoclave and heated to temperatures ranging from 150°C to 250°C for several hours to days. google.comnii.ac.jp Under these conditions, the reactants dissolve and recrystallize to form the desired crystalline silicate structure. Fluoride ions, often introduced as lithium fluoride (LiF), act as mineralizers, facilitating the dissolution, hydrolysis, and nucleation processes that are critical for forming the silicate structure. google.com The pH of the mixture is an important parameter, often adjusted to be alkaline (pH > 11) to promote the reaction. google.com

Hydrothermal Synthesis Parameters

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Temperature | Reaction temperature inside the autoclave. | 150 - 250°C | google.com |

| Time | Duration of the hydrothermal treatment. | 6 - 264 hours | google.comnii.ac.jp |

| Pressure | Autogenous pressure generated at reaction temp. | Varies with temp. | smolecule.com |

| pH | Acidity/alkalinity of the reaction mixture. | ≥ 11 | google.com |

| Reactants | Starting materials. | Soluble silicates, MgCl₂, LiCl, LiF | evitachem.comgoogle.comgoogle.com |

Co-precipitation Methods for Multi-Component Fluoride Silicate Composites

Co-precipitation is a straightforward and effective method for synthesizing multi-component inorganic materials from a solution. nih.gov The process involves dissolving salts of the constituent cations (lithium, magnesium, sodium) in a solvent and then inducing their simultaneous precipitation as a complex salt or hydroxide (B78521) mixture by adding a precipitating agent. For fluoride silicates, a soluble silicate and a fluoride source are also included in the reaction.

The synthesis can be initiated by preparing a precursor solution containing lithium, fluorine, and magnesium precursors. google.com A basic catalyst is then added to form a Li-Mg precipitate. Subsequently, a silica (B1680970) precursor is introduced to this precipitate to initiate a crystallization reaction. google.com The key to this method is to maintain conditions (e.g., pH, temperature, concentration) that ensure all desired components precipitate uniformly, leading to a homogeneous composite material. researchgate.net This technique is particularly advantageous for creating finely dispersed, multi-component composites where intimate mixing of the constituents is required. nih.govrsc.org

Solid-State and Melt-Based Synthesis Strategies

These methods involve the reaction of solid precursors at high temperatures and are often favored for their simplicity and scalability.

High-Temperature Solid-State Reactions

The solid-state reaction is a conventional and widely used method for producing ceramic and inorganic materials. smolecule.com It involves intimately mixing powdered solid precursors, such as lithium fluoride, magnesium oxide, sodium carbonate, and silicon dioxide, in the desired stoichiometric ratios. smolecule.comresearchgate.net

The mixture is then heated to high temperatures, typically between 700°C and 900°C, for an extended period. researchgate.net At these temperatures, the atoms from the different solid particles diffuse and react with each other to form the final crystalline product. The process often requires intermediate grinding steps to ensure complete reaction and a homogeneous final product. While conceptually simple, achieving a pure, single-phase product can be challenging and requires careful control over temperature, reaction time, and precursor particle size. researchgate.net This method's advantages include short reaction times and a simple process. researchgate.net

Typical Solid-State Reaction Parameters

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Reactants | Solid-state starting materials. | Li₂CO₃, SiO₂, MgO, Na₂CO₃, LiF | smolecule.comresearchgate.net |

| Reaction Temp. | Calcination temperature. | 700 - 900°C | researchgate.net |

| Reaction Time | Duration of heating. | 2 - 4 hours | researchgate.net |

| Li:Si Molar Ratio | Stoichiometric ratio of key elements. | 2:1 to 4:1 | researchgate.netresearchgate.net |

Melt Synthesis of Fluorohectorite-Type Silicates as Precursors

Melt synthesis involves heating the precursor materials above their melting points to form a homogeneous liquid phase, followed by cooling to crystallize the desired compound. This method can be applied to the synthesis of fluorohectorite-type silicates, which can serve as precursors to or are structurally related to this compound. Hectorite (B576562) is a type of smectite clay, a magnesium lithium silicate. nii.ac.jp

In this approach, a mixture of raw materials like magnesium carbonate, lithium carbonate, and silica is heated to very high temperatures, potentially up to 1350°C, to form a melt. nii.ac.jp A fluorine source is included to create the fluorohectorite structure. Upon cooling, the melt crystallizes into the fluorohectorite-type silicate. This precursor can then be further processed or used as a structural template. The high temperatures ensure a high degree of homogeneity and can lead to highly crystalline products.

Glass-Based Precursor Synthesis for Crystalline Fluoride Silicates

The glass-based precursor method, also known as the glass-ceramic route, is a prominent technique for producing highly crystalline fluoride silicate materials. This process involves the controlled crystallization of a specially formulated glass. The core principle lies in first creating a homogeneous glass by melting a mixture of raw materials and then quenching it rapidly to prevent crystallization. mdpi.com This amorphous glass precursor is subsequently subjected to a precise heat treatment schedule (ceramization), which allows for the nucleation and growth of specific crystalline phases within the glass matrix. youtube.com

Fluorine plays a critical role in this process. It acts as an effective nucleating agent, reducing the viscosity of the glass phase and lowering the thermal energy barrier for crystallization. researchgate.net This facilitates the formation of desired crystalline structures at lower temperatures than would be required for conventional solid-state reactions. The initial composition of the glass is paramount and is carefully designed by mixing raw materials such as silica (SiO₂), sodium carbonate (Na₂CO₃), lithium compounds, magnesium compounds, and a fluoride source like calcium fluoride (CaF₂) in specific proportions. mdpi.com The resulting glass-ceramic is a composite material containing one or more crystalline phases embedded in a residual glassy phase. youtube.com The morphology and size of the crystals can be tailored by controlling the heat treatment parameters. researchgate.net

| Stage | Description | Key Parameters | Source |

|---|---|---|---|

| Raw Material Mixing | Precise weighing and mixing of high-purity powders (e.g., SiO₂, Na₂CO₃, Li₂CO₃, MgO, CaF₂) to achieve the target stoichiometry. | Component Ratios, Purity of Precursors | mdpi.com |

| Melt-Quenching | Heating the mixture to high temperatures (e.g., ~1500°C) to form a viscous liquid, followed by rapid cooling to form a homogeneous glass ingot. | Melting Temperature, Quenching Rate | mdpi.com |

| Ceramization (Heat Treatment) | Subjecting the glass precursor to a controlled temperature schedule to induce nucleation and crystal growth. | Temperature, Duration, Heating/Cooling Rates | youtube.comresearchgate.net |

| Final Product Formation | Formation of a polycrystalline glass-ceramic material with desired fluoride silicate crystalline phases. | Crystallinity, Phase Composition, Microstructure | researchgate.net |

Advanced Deposition Techniques for Multi-Component Fluoride Systems

Advanced deposition techniques offer pathways to fabricate thin films and coatings of complex materials like multi-component fluorides. These methods provide excellent control over film thickness, composition, and uniformity, which is crucial for applications in optics and electronics.

Vapour-phase deposition, particularly Physical Vapour Deposition (PVD), has become a dominant method for preparing high-purity optical waveguide materials. academie-sciences.fracademie-sciences.fr This technique involves the transfer of material from a source to a substrate in a vacuum environment. For multi-component systems like this compound, a significant challenge is the differing volatilities of the individual fluoride constituents. academie-sciences.fracademie-sciences.fr If the vapour pressures of the precursor materials (e.g., LiF, NaF, MgF₂, and silicon fluorides) are too different, it becomes difficult to reconstitute the desired stoichiometry in the deposited film. academie-sciences.fracademie-sciences.fr

Despite this challenge, successful deposition of multi-component fluoride glasses has been achieved in systems where the constituents exhibit comparable volatilities, such as the PbF₂-ZnF₂-GaF₃ (PZG) system. academie-sciences.frspiedigitallibrary.org In such processes, stabilizing agents like LiF and NaF can be added to improve the thermal stability of the deposited glass. spiedigitallibrary.org The process is typically conducted under a high vacuum with the substrate heated to ensure good film adherence and prevent cracking. academie-sciences.fracademie-sciences.fr

| Parameter | Typical Value/Range | Purpose | Source |

|---|---|---|---|

| Vacuum Pressure | ~10⁻⁴ mbar | Ensures a clean deposition environment and facilitates material transfer. | academie-sciences.fracademie-sciences.fr |

| Substrate Temperature | ~200 °C | Promotes film adhesion and prevents stress-induced cracking. | academie-sciences.fracademie-sciences.fr |

| Deposition Rate | ~0.1 µm/min | Controls the growth rate of the film. | academie-sciences.fracademie-sciences.fr |

| Stabilizing Agents | AlF₃, NaF, LiF | Improves the thermal stability of the deposited glass film. | spiedigitallibrary.org |

Control of Stoichiometry and Impurity Management in Synthesis

Achieving the exact stoichiometry and minimizing impurities are critical for producing this compound with reproducible and optimal properties. This requires careful selection of starting materials and precise control over reaction conditions.

The final purity of the synthesized compound is directly dependent on the purity of the precursors. For solid-state synthesis routes, high-purity oxides, carbonates, and fluorides are often used, such as lithium fluoride (LiF), magnesium oxide (MgO), sodium carbonate (Na₂CO₃), and silica (SiO₂). smolecule.com

For wet chemical methods like hydrothermal or sol-gel synthesis, water-soluble precursors are necessary. These can include chlorides (e.g., LiCl, MgCl₂), nitrates, and acetates. evitachem.comgoogle.comunit.no An innovative approach involves using concentrated brine from salt lakes, which are rich in lithium and magnesium resources, as a cost-effective precursor source. google.com In such cases, soluble silicates are added to the brine to initiate the reaction. google.com Regardless of the source, it is essential that precursors are free from unwanted contaminants that could be incorporated into the final product, altering its properties.

| Synthesis Method | Lithium Source | Magnesium Source | Sodium Source | Silicon Source | Fluoride Source | Source |

|---|---|---|---|---|---|---|

| Solid-State | Li₂CO₃, LiF | MgO, MgF₂ | Na₂CO₃, NaF | SiO₂ (Silica) | LiF, NaF, MgF₂ | smolecule.com |

| Hydrothermal | LiCl, LiOH | MgCl₂, MgSO₄ | NaOH, Sodium Silicate | Soluble Silicates (Water Glass) | Hydrofluoric Acid (HF) | google.comgoogle.com |

| Sol-Gel | Lithium Alkoxides | Magnesium Alkoxides | Sodium Alkoxides | Tetraethyl Orthosilicate (TEOS) | Fluorinated Alkoxides | smolecule.com |

The purity and yield of this compound are highly sensitive to the reaction parameters. Precise control of these variables is necessary to ensure the formation of the desired stoichiometric phase and to prevent the formation of unwanted byproducts.

In hydrothermal synthesis, key parameters include temperature, pH, and reaction time. For instance, the synthesis of lithium magnesium silicate from salt lake brine requires adjusting the pH of the mixed solution to be 11 or higher and maintaining a reaction temperature between 150°C and 250°C for 6 to 14 hours. google.com The molar ratios of the reactants are also critical. A specific patented method for preparing lithium magnesium silicate montmorillonite (B579905) specifies a molar ratio of Mg²⁺:Li⁺:Si⁴⁺ as 2.7:0.3:4. google.com

In solid-state reactions, the calcination temperature and atmosphere are crucial. In glass-ceramic synthesis, the heat treatment schedule directly influences the crystalline phases that form. researchgate.net Deviation from optimal parameters can lead to incomplete reactions, the formation of secondary phases, or a product with a non-stoichiometric composition, all of which can negatively impact the material's performance. The leaching stoichiometry of related fluoride-containing glass-ionomer cements has been shown to be directly correlated with the glass composition, highlighting the importance of the initial formulation. nih.gov

Advanced Structural Characterization and Crystallographic Analysis of Lithium Magnesium Sodium Fluoride Silicate

Elucidation of Crystal Structures and Unit Cell Parameters

The crystal structure of lithium magnesium sodium fluoride (B91410) silicate (B1173343) is that of a 2:1 layered silicate. This structure consists of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral sheet. elementis.com The octahedral sheet is typically occupied by magnesium and lithium ions, while the negative charge arising from these substitutions is balanced by interlayer cations, such as sodium.

Lithium magnesium sodium fluoride silicate shares a strong structural resemblance with hectorite (B576562), a rare, soft, white, lithium-rich clay mineral. wikipedia.org Hectorite's chemical formula is typically given as Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂. wikipedia.org Synthetic hectorites, often referred to as laponite, can be produced with fluoride substituting the hydroxyl groups, making them excellent models for the compound . elementis.comgoogle.com

The structure is trioctahedral, meaning that the octahedral sites are fully occupied, primarily by divalent cations like Mg²⁺, with some substitution by monovalent Li⁺. This substitution of Mg²⁺ by Li⁺ is the primary source of the net negative charge on the layers. nih.gov This charge is then compensated by the presence of interlayer cations, such as Na⁺.

The general crystal system for hectorite is monoclinic, with a C2/m space group. wikipedia.org However, the stacking of layers can often be disordered.

Table 1: Representative Unit Cell Parameters for Hectorite

| Parameter | Value | Reference |

|---|---|---|

| a | 5.25 Å | wikipedia.org |

| b | 9.18 Å | wikipedia.org |

| c | 16 Å | wikipedia.org |

| β | 99° | wikipedia.org |

| Z | 2 | wikipedia.org |

The interlayer space in this compound contains sodium cations and, typically, water molecules. The distribution and hydration of these cations are crucial for the material's properties. The interlayer spacing, or basal spacing (d₀₀₁), is a key parameter that reflects the nature of the interlayer species.

For synthetic hectorites, the basal spacing is influenced by the layer charge and the nature of the interlayer cation. geoscienceworld.org In a hydrated state, the d₀₀₁ spacing for synthetic hectorites is often around 12.2-12.6 Å. The arrangement of cations and water molecules in the interlayer can be complex, with the cations potentially being fully or partially hydrated. The hydration state is highly dependent on the relative humidity and the specific nature of the interlayer cation. The modification of interlayer surfaces with different organic cations has been a subject of extensive research to tailor the properties of these layered silicates. acs.orgnih.govacs.orgrsc.org

Studies on smectites show that the interlayer charge, which arises from isomorphic substitutions in the tetrahedral and octahedral sheets, is compensated by hydrated cations in the interlayer space. nih.gov The extent of hydration can vary, leading to different discrete hydration states.

Spectroscopic and Diffraction Techniques for Structural Probing

A variety of advanced analytical techniques are employed to investigate the complex structure of layered silicates like this compound.

X-ray diffraction (XRD) is a fundamental technique for the characterization of layered silicates. mdpi.com It is used to identify the crystalline phases present and to determine key structural parameters such as the basal spacing (d₀₀₁). The position of the (060) reflection in the XRD pattern is particularly important as it provides information about the b-axis dimension and can distinguish between dioctahedral and trioctahedral smectites. osti.govcambridge.org For trioctahedral smectites like hectorite, the d(060) spacing is typically between 1.52 Å and 1.55 Å. osti.gov

Studies on synthetic hectorites have shown that XRD can be used to monitor changes in the interlayer spacing upon dehydration or intercalation with other molecules. geoscienceworld.org For instance, the basal spacing of synthetic fluorohectorite has been observed to change with varying surfactant content, indicating the incorporation of these molecules into the interlayer space. geoscienceworld.org The crystallinity of the material can also be assessed from the sharpness and intensity of the diffraction peaks.

Table 2: Basal Spacing of Synthetic Hectorites under Different Conditions

| Sample | Condition | Basal Spacing (d₀₀₁) | Reference |

|---|---|---|---|

| HecF-0.80 | Dried at 90°C | 12.2 Å | |

| HecF-0.40 | Dried at 90°C | 12.4 Å | |

| HecOH-0.40 | Dried at 90°C | 12.6 Å | |

| HecF-0.40 | Dried at 150°C | 11.0 Å | geoscienceworld.org |

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms like lithium and hydrogen (or deuterium (B1214612) in deuterated samples) within the crystal structure. elementsmagazine.org This is due to the different scattering cross-sections of neutrons compared to X-rays for various elements.

In the context of this compound, neutron diffraction can provide precise information on the location of Li⁺ ions within the octahedral sheet and the distribution of interlayer Na⁺ cations and water molecules. arxiv.orgaps.orgaps.org Studies on related layered materials have successfully used neutron diffraction to determine the arrangement of interlayer species and to understand the nature of hydrogen bonding.

Raman spectroscopy is a vibrational spectroscopy technique that provides insights into the molecular structure and bonding within a material. youtube.com For silicates, Raman spectra are sensitive to the degree of polymerization of the silicate tetrahedra (SiO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Si NMR) for Local Structural Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in solid-state materials. For this compound, both Si and F NMR provide critical insights into the silicate network's structure and the role of fluorine.

Si Magic Angle Spinning (MAS) NMR is employed to investigate the degree of polymerization of the silicate tetrahedra. The chemical shift of a silicon nucleus is highly sensitive to its local environment, specifically the number of bridging oxygen atoms (BO) connecting it to other silicate or aluminate tetrahedra. This is often described using the Q notation, where 'Q' represents a silicon tetrahedron and 'n' is the number of bridging oxygens (from 0 to 4).

Studies on alkali and alkaline-earth silicate glasses show that the addition of network-modifying cations like Li, Na, and Mg leads to the depolymerization of the silicate network. researchgate.net This results in the formation of non-bridging oxygens (NBOs) and a shift in the distribution of Q species towards lower values of n. For instance, a fully polymerized SiO network would show a single Q peak around -110 ppm, while the presence of modifiers introduces Q, Q, and Q units at less negative chemical shifts. researchgate.netacs.org In a complex system like this compound, a distribution of Q species is expected, reflecting a disordered or glassy structure with varying degrees of local connectivity. The specific chemical shifts would be influenced by the polarizing power of the surrounding Li, Mg, and Na cations. researchgate.net

F MAS NMR directly probes the local environment of fluorine. A key question in fluorosilicate systems is whether fluorine incorporates into the silicate network by forming Si-F bonds or if it exists as a free fluoride ion charge-balanced by the metal cations. aip.orgnih.gov In many aluminosilicate (B74896) and silicate glasses, F NMR studies have shown no evidence of direct Si-F bonding. nih.gov Instead, fluorine is often found to be coordinated with network-modifying cations, forming species such as F-Na(n) or F-Mg(n), where 'n' denotes the number of neighboring cations. nih.govcambridge.org In some systems containing aluminum, Al-F bonding is prevalent. For this compound, F NMR would be crucial to determine if fluorine is primarily associated with Li, Mg, and Na ions within the interstitial spaces of the silicate structure or if it actively participates in network breakage through Si-F bond formation. aip.orgst-andrews.ac.uk

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| 29Si | MAS NMR | -70 to -120 | Determines Qn speciation (degree of silicate network polymerization). researchgate.netacs.org |

| 19F | MAS NMR | -130 to -190 | Identifies fluorine coordination environment (e.g., Si-F, M-F bonds where M=Li, Na, Mg). nih.govcambridge.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical tool for identifying the chemical bonds within a material by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org In the context of this compound, FTIR spectra reveal the fundamental structure of the silicate backbone and the influence of the various constituent ions. gelest.com

The mid-infrared spectrum of silicate materials is typically dominated by vibrations of the SiO tetrahedra. spectroscopyonline.com Key absorption bands include:

Si-O-Si Asymmetric Stretching: A strong, broad band typically observed in the 1000-1200 cm⁻¹ region. spectroscopyonline.com The exact position and shape of this band are indicative of the silicate network's connectivity.

Si-O Symmetric Stretching: Bands associated with Si-O stretching in tetrahedra with non-bridging oxygens (NBOs) appear at lower frequencies, generally between 850 and 1000 cm⁻¹.

Si-O-Si Bending and Rocking Modes: These vibrations occur at lower wavenumbers, with bending modes around 800 cm⁻¹ and rocking motions near 450-550 cm⁻¹. ias.ac.in

The incorporation of cations like Li, Mg, and Na disrupts the Si-O-Si linkages, creating NBOs. This is reflected in the FTIR spectrum by a shift of the main asymmetric stretching band to lower frequencies and the appearance of new bands corresponding to Si-O⁻ vibrations. ias.ac.in Fluoride's role can also be inferred; if Si-F bonds were to form, a distinct absorption band would be expected (typically around 940 cm⁻¹). The absence of such a peak would support NMR findings that fluorine is primarily coordinated with the metal cations. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Interpretation |

|---|---|---|

| 1000-1200 | Asymmetric Stretch of Si-O-Si | Indicates the presence of a polymerized silicate network. spectroscopyonline.com |

| 850-1000 | Symmetric Stretch of Si-O⁻ in NBOs | Evidence of network depolymerization by modifier cations. |

| ~800 | Symmetric Bending of Si-O-Si | Relates to the inter-tetrahedral bond angles. |

| 450-550 | Rocking Motion of Si-O-Si | Associated with the collective motion of the silicate framework. ias.ac.in |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The binding energy of these electrons is characteristic of each element and its oxidation state.

For this compound, XPS analysis provides a detailed picture of the surface chemistry. High-resolution scans of the core levels of each constituent element (Li 1s, Mg 2p, Na 1s, F 1s, Si 2p, and O 1s) are performed.

Si 2p and O 1s Spectra: The binding energies of the Si 2p and O 1s peaks provide information about the silicate network. The O 1s spectrum can often be deconvoluted into two peaks, corresponding to bridging oxygens (BO) and non-bridging oxygens (NBO), allowing for a quantitative assessment of network polymerization at the surface. researchgate.net

F 1s Spectrum: The F 1s core level is particularly important. Its binding energy can distinguish between fluorine bonded to silicon (Si-F) and fluorine existing as fluoride ions associated with metal cations (M-F). researchgate.net In studies of similar fluorinated glasses, the F 1s peak position has been used to confirm that fluorine is predominantly coordinated with cations rather than silicon. researchgate.net

Li 1s, Mg 2p, and Na 1s Spectra: Analysis of the alkali and alkaline earth metal spectra confirms their presence and oxidation states (+1 for Li and Na, +2 for Mg). researchgate.netresearchgate.net Shifts in their binding energies can provide insights into their coordination with either oxygen or fluorine ions in the structure.

XPS is therefore crucial for corroborating findings from NMR and FTIR, providing direct evidence of the elemental composition and bonding environments at the material's surface. researchgate.net

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the micromorphology of synthesized materials. It uses a focused beam of electrons to scan the surface of a sample, generating images that reveal detailed information about its surface topography, particle size, and shape distribution.

For this compound, which is typically produced as a powder via solid-state, sol-gel, or hydrothermal synthesis, SEM analysis would be used to:

Visualize Particle Morphology: Determine whether the particles are spherical, plate-like, acicular (needle-like), or irregularly shaped. The synthetic mica nature of this compound suggests a potential for plate-like or lamellar structures.

Assess Particle Size Distribution: Measure the range of particle sizes and the degree of uniformity.

Examine Agglomeration: Observe the extent to which primary particles have fused or clustered together to form larger agglomerates.

Identify Surface Features: Reveal details of the surface texture, such as porosity or smoothness.

This information is critical for understanding how synthesis conditions affect the final product's physical characteristics, which in turn influence its properties and applications.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers much higher resolution, enabling the investigation of internal, nanoscale structural features. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through.

For this compound, TEM analysis would allow for:

Direct Visualization of Layered Structures: Given its classification as a synthetic mica, TEM could potentially resolve the individual silicate layers, providing direct evidence of its lamellar nature.

Lattice Imaging: High-resolution TEM (HRTEM) can visualize the crystal lattice, allowing for the measurement of inter-planar spacings. These can be compared with data from X-ray diffraction to confirm the crystal structure.

Identification of Defects: TEM can reveal the presence of crystalline defects such as dislocations, stacking faults, or grain boundaries within the particles.

Role of Fluorine in Silicate Network Integration

The incorporation of fluorine into a silicate network has a profound impact on its structure and properties. Fluorine's role is a subject of considerable research, with two primary mechanisms proposed for its integration into the glass or crystalline structure. st-andrews.ac.uk

Network Depolymerization: One proposed role is that of a network breaker. Due to its high electronegativity and ionic radius similar to oxygen, a fluoride ion (F⁻) can substitute for an oxygen ion (O²⁻) in a silicate tetrahedron. To maintain charge neutrality, this substitution must break a Si-O-Si bridge, forming a Si-F bond and a non-bridging oxygen (NBO). This process effectively depolymerizes or disrupts the silicate network, which can lead to changes in physical properties such as a decrease in melt viscosity and glass transition temperature. researchgate.net

Theoretical and Computational Investigations of Lithium Magnesium Sodium Fluoride Silicate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and bonding of materials from first principles. While full DFT studies on the complex quaternary lithium magnesium sodium fluoride (B91410) silicate (B1173343) are computationally intensive, extensive research on simpler, related compounds like lithium silicates (Li₂SiO₃ and Li₄SiO₄) provides significant insights. researchgate.netresearchgate.net

These studies show that such silicates are typically insulators with large electronic band gaps, often calculated to be in the range of 5.3 to 5.6 eV. researchgate.netresearchgate.net The analysis of the density of states (DOS) reveals that the valence band is primarily composed of O 2p orbitals, indicating their crucial role in bonding. researchgate.net The covalent character of the Si-O bond arises from the hybridization of Si 3s/3p and O 2p orbitals. researchgate.net

DFT calculations can distinguish between different types of oxygen atoms within the structure: bridging oxygens (BO), which link two silicon tetrahedra, and non-bridging oxygens (NBO), which are bonded to only one silicon atom and are charge-compensated by nearby modifier cations (Li⁺, Na⁺, Mg²⁺). These two types of oxygen atoms exhibit significantly different electronic distributions. researchgate.net The interactions between the alkali (Li, Na) and alkaline earth (Mg) ions with the silicate network are predominantly ionic in nature.

Table 2: Calculated Electronic Properties for Related Silicate Compounds from DFT

| Compound | Calculated Band Gap (eV) | Crystal Structure | Reference |

|---|---|---|---|

| Li₂SiO₃ | ~5.36 | Orthorhombic | researchgate.netresearchgate.net |

| Li₄SiO₄ | ~5.53 | Monoclinic | researchgate.netresearchgate.net |

| Li₂Si₂O₅ | ~4.78 | Orthorhombic | oiccpress.com |

Note: The exact values can vary depending on the computational parameters used.

Network Connectivity Modeling in Fluoride-Containing Silicate Glasses

Network connectivity (NC) is a conceptual model used to describe the degree of polymerization of a glass network. researchgate.net It provides a quantitative measure of the average number of bridging oxygen (BO) atoms per network-forming tetrahedron (e.g., SiO₄). researchgate.net The connectivity is denoted by the Qⁿ notation, where 'n' is the number of bridging oxygens for a given silicon tetrahedron, ranging from n=0 (isolated tetrahedra) to n=4 (fully polymerized network like pure silica). researchgate.net

Table 3: Qⁿ Notation for Silicate Glass Connectivity

| Notation | Description | Number of Bridging Oxygens (BO) | Number of Non-Bridging Oxygens (NBO) |

|---|---|---|---|

| Q⁰ | Isolated SiO₄ tetrahedra (Orthosilicate) | 0 | 4 |

| Q¹ | End-chain SiO₄ tetrahedra (Pyrosilicate) | 1 | 3 |

| Q² | Middle-chain SiO₄ tetrahedra (Metasilicate) | 2 | 2 |

| Q³ | Sheet-like SiO₄ tetrahedra | 3 | 1 |

| Q⁴ | Fully-linked 3D network SiO₄ tetrahedra (Silica) | 4 | 0 |

Computational Predictions of Atomic Coordination and Site Occupancies

A primary output of computational simulations is the detailed prediction of atomic coordination environments and the probability of finding certain atoms at specific structural sites (site occupancy).

MD simulations consistently predict that in fluoride-containing silicate glasses, the fluoride ions are coordinated by the modifier cations. scispace.comnih.gov For a lithium magnesium sodium fluoride silicate system, this means that F⁻ ions would be surrounded by Li⁺, Na⁺, and Mg²⁺ ions, rather than Si⁴⁺. The coordination number—the number of nearest neighbors—can be calculated directly from the simulated pair distribution functions. For example, simulations of related systems show that fluoride is coordinated by cations, and conversely, cations like sodium are coordinated by both oxygen and fluoride ions. capes.gov.brnih.gov

A significant challenge in complex, multi-component crystalline materials is determining the precise occupancy of each crystallographic site, especially when different elements can share the same site (co-occupancy) or when sites are not fully occupied (fractional occupancy). nih.gov In a compound as complex as this compound, it is highly likely that the Li⁺, Na⁺, and Mg²⁺ ions are distributed over several available sites in a disordered manner. Predicting the most stable arrangement from the vast number of possible configurations is a significant computational task. Methods combining machine learning with first-principles calculations are being developed to tackle this "combinatorial explosion" and identify the ground-state atomic configuration. nih.gov

Table 4: Typical Coordination Environments Predicted by Simulations in Fluoride-Silicate Systems

| Ion Pair | Typical Coordination Number | Bonding Type | Source |

|---|---|---|---|

| Si-O | 4 | Covalent | researchgate.net |

| Na-F / Ca-F | Variable (e.g., 2-4) | Ionic | scispace.comnih.gov |

| Na-O | Variable (e.g., 4-6) | Ionic | researchgate.net |

| Li-O | ~4 | Ionic | researchgate.net |

Challenges in Conformer Generation and Computational Modeling for Complex Silicates

Modeling complex systems like this compound presents several significant challenges for computational chemistry.

One of the most fundamental issues is the generation of valid 3D structures or conformers. For many organic molecules, this is a routine task. However, for complex inorganic mixtures or salts, standard force fields often fail. For instance, the PubChem database entry for this compound explicitly states that "Conformer generation is disallowed since MMFF94s unsupported element, MMFF94s unsupported atom valence, mixture or salt." nih.gov This highlights the lack of reliable, generalized force fields capable of handling such diverse and complex inorganic compositions.

A second major challenge is the sheer complexity of the potential energy surface. Due to the presence of four different cations (Li⁺, Mg²⁺, Na⁺, Si⁴⁺) and two anions (O²⁻, F⁻), the number of possible atomic arrangements (configurations) is astronomically large. nih.gov This "combinatorial explosion" makes it computationally prohibitive to use high-accuracy methods like DFT to find the true ground-state (most stable) structure by testing all possibilities. nih.gov

Furthermore, validating the computational models is difficult. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe local atomic environments, but for complex glasses, the resulting spectra often consist of broad, overlapping peaks that are difficult to deconvolute and assign to specific structural units with certainty. frontiersin.org This ambiguity in experimental data makes direct, one-to-one validation of simulated structures challenging. These difficulties are driving the development of new approaches, such as the use of machine learning to create highly accurate, system-specific force fields from quantum mechanical data, aiming to bridge the gap between computational cost and predictive accuracy. arxiv.org

Table of Compound Names

| Compound Name | Molecular Formula |

|---|---|

| This compound | F₄Li₃Mg₃Na₃O₁₂Si₄ |

| Lithium Silicate (Metasilicate) | Li₂SiO₃ |

| Lithium Silicate (Orthosilicate) | Li₄SiO₄ |

| Lithium Silicate (Disilicate) | Li₂Si₂O₅ |

| Silica (B1680970) (Silicon Dioxide) | SiO₂ |

| Sodium Fluoride | NaF |

| Magnesium Fluoride | MgF₂ |

| Calcium Fluoride | CaF₂ |

| Sodium Oxide | Na₂O |

Chemical Reactivity and Mechanistic Studies of Lithium Magnesium Sodium Fluoride Silicate

Hydrolytic Stability and Silanol (B1196071) Group Formation Mechanisms

The interaction of lithium magnesium sodium fluoride (B91410) silicate (B1173343) with water is fundamental to its behavior in aqueous dispersions. This interaction involves both dissolution and the formation of surface functional groups.

The hydrolytic stability of this synthetic silicate, often known by the trade name Laponite, is limited, particularly under certain pH conditions. In aqueous media with a pH below approximately 9, the material is susceptible to dissolution. arxiv.org This degradation process involves the breakdown of the silicate structure into its constituent ions: lithium (Li⁺), magnesium (Mg²⁺), sodium (Na⁺), and silicic acid (Si(OH)₄). researchgate.net The primary mechanism for this dissolution is the leaching of magnesium ions from the octahedral sheets of the clay structure, which is prompted by an excess of H⁺ ions in acidic environments. arxiv.org However, studies have shown that dissolution can occur even at a pH above 10 if the concentration of the silicate in the dispersion is low (e.g., below 2 mass%). arxiv.org Conversely, higher concentrations of the silicate and the presence of salts like NaCl can have a stabilizing effect, mitigating degradation. researchgate.net

The formation of silanol (Si-OH) groups is a critical aspect of the silicate's surface chemistry in aqueous environments. wikipedia.org These groups can be formed through two primary pathways: during the initial synthesis of the material via the polycondensation of silicic acid, and through the rehydroxylation of the silicate surface upon contact with water. researchgate.net When the silicate is introduced to water, a rapid interfacial reaction occurs where water molecules react with non-bridging oxygen atoms in the silicate structure to form silanol groups. acs.orgresearchgate.net This process is often accompanied by an ion exchange where sodium ions (Na⁺) at the surface are replaced by protons (H⁺) from the water. researchgate.net The edges of the silicate's crystalline platelets contain amphoteric groups such as Si-O, Mg-O, and Li-O, which can be protonated in water to form surface hydroxyl groups (Si-OH, Mg-OH, Li-OH), the prevalence of which is dependent on the pH of the medium. nih.gov

The mechanisms of silanol formation and hydrolytic degradation are interconnected. The initial formation of silanol groups is the first step in the interaction with water, which can then lead to further hydration, hydrolysis, and ultimately, the breakdown of the siloxane (Si-O-Si) framework. acs.orgresearchgate.net

Table 1: Factors Influencing Hydrolytic Stability

| Factor | Effect on Stability | Underlying Mechanism | Reference |

|---|---|---|---|

| Low pH (acidic) | Decreases stability, promotes dissolution | Excess H⁺ ions cause leaching of Mg²⁺ from the octahedral sheets. | arxiv.orgresearchgate.net |

| Low Silicate Concentration | Decreases stability, can lead to dissolution even at pH > 10 | Equilibrium shifts towards dissolution to satisfy solubility limits. | arxiv.org |

| High Silicate/Salt Concentration | Increases stability | Common ion effect and changes in ionic strength can suppress dissolution. | researchgate.net |

Fluorination Reactions and Their Impact on Material Modification

The modification of lithium magnesium sodium fluoride silicate through fluorination can significantly alter its surface properties. researchgate.netaip.org The fluoride ions already present in the lattice structure distinguish this synthetic hectorite (B576562) from many other clays (B1170129). elementis.com Further fluorination can be achieved through several methods, leading to tailored material characteristics.

Fluorination can be carried out using techniques such as direct treatment with fluorine (F₂) gas or via cold radio-frequency (RF) plasma using fluorinated precursors like tetrafluoromethane (CF₄) or octafluorocyclobutane (B90634) (c-C₄F₈). researchgate.netaip.orgresearchgate.net The reaction mechanism depends on the method used. Direct F₂ gas or an O₂/CF₄ plasma treatment typically results in a reactive etching process, where surface atoms are replaced by fluorine, forming metal-fluoride (M-F) bonds. aip.orgresearchgate.net In contrast, using a c-C₄F₈ plasma can lead to the deposition of a thin fluorocarbon film on the silicate surface. researchgate.netaip.org Another approach involves the intercalation of fluorinating agents, such as ammonium (B1175870) fluoride, into the interlayer space of the silicate, followed by an in-situ reaction to selectively fluorinate the internal surfaces. rsc.org During these reactions, fluoride ions can substitute for the hydroxyl (OH⁻) groups present on the silicate surface and edges. researchgate.net

The impact of these fluorination reactions is a significant modification of the material's surface chemistry. researchgate.netresearchgate.net By creating M-F bonds or depositing a fluoropolymer layer, properties such as surface energy, hydrophobicity, friction, and thermal stability can be precisely controlled. researchgate.net This surface functionalization is valuable for a range of applications, including the development of advanced composites, coatings, and catalysts where specific interfacial properties are required. aip.orgresearchgate.net

Table 2: Fluorination Methods and Their Effects

| Fluorination Method | Primary Reaction Mechanism | Impact on Material | Reference |

|---|---|---|---|

| Direct F₂ Gas / O₂-CF₄ Plasma | Reactive etching; substitution of surface atoms/groups with fluorine. | Forms M-F bonds on the surface, altering surface chemistry. | aip.orgresearchgate.net |

| c-C₄F₈ RF Plasma | Deposition of fluorocarbon species (e.g., CF, CF₂, CF₃). | Forms a thin, hydrophobic fluorocarbon film on the surface. | researchgate.netaip.org |

| In-situ (Intercalated Agents) | Localized reaction of fluorinating agent within the interlayer space. | Allows for selective fluorination of the internal silicate surfaces. | rsc.org |

Ion Exchange Processes and Cationic Selectivity

A defining characteristic of this compound is its capacity for ion exchange. This property arises from its crystal structure, where isomorphic substitution of magnesium (Mg²⁺) by lithium (Li⁺) in the octahedral layer creates a net negative charge on the silicate platelets. elementis.comnih.gov This charge is balanced by mobile, exchangeable cations, predominantly sodium (Na⁺), located in the interlayer space between the silicate sheets. elementis.com

The ion exchange process involves the replacement of these interlayer sodium ions with other cations from a surrounding solution. smolecule.com This is a fundamental property of smectite clays and is crucial for many of their applications. elementis.com The cation exchange capacity (CEC) of synthetic hectorite is significant, typically ranging from 50 to 150 millimoles of charge per 100 grams of clay, and is influenced by the pH of the environment. researchgate.net The exchange process itself is dynamic and can be coupled with the swelling, delamination (separation of layers), and restacking of the silicate platelets. researchgate.netpnas.org

Cationic selectivity, the preference for the clay to adsorb certain cations over others, is a complex phenomenon. It is influenced by several factors, including the valence and hydrated radius of the cation, the charge density of the clay layers, and the thermodynamics of cation hydration. pnas.orgregolith.org.au Generally, cations with a higher charge and smaller hydrated radius are adsorbed more strongly. For monovalent cations, smectite clays often exhibit a preference for potassium (K⁺) over sodium (Na⁺). researchgate.net The selectivity between divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can vary; while some studies on clays show lower CEC for Mg-saturated clays compared to Ca-saturated ones, other work on silicate precipitation indicates a preference for Mg²⁺ when both ions are present in solution. regolith.org.aunrct.go.th This selectivity is not static and is coupled to the hydration state of the interlayer, meaning the type of cation present can influence the spacing between the clay layers. researchgate.netpnas.org

Interfacial Reaction Mechanisms in Aqueous and Non-Aqueous Environments

The reactions occurring at the interface between this compound and its surrounding medium are critical to its performance in various applications.

In aqueous environments , the primary interfacial reaction upon initial contact with water is the rapid exchange of interlayer Na⁺ ions with H⁺ ions from water. researchgate.netresearchgate.net This ion exchange is coupled with the hydration of the surface and the formation of silanol (Si-OH) groups from the reaction of water with surface oxygen atoms. acs.orgresearchgate.net Molecular dynamics simulations have revealed a multi-stage process for the glass-water interface, which provides a model for silicate interactions:

Near-Surface Reactions: Water diffusion and reaction with non-bridging oxygens to form silanol groups dominate. acs.orgresearchgate.net

Sub-Surface Reactions: A transitional zone where both silanol formation and proton transfer reactions occur. acs.orgresearchgate.net

Near-Bulk Reactions: Deeper within the alteration layer, proton transfer becomes the main reaction mechanism. acs.orgresearchgate.net Over time, these processes of hydration, hydrolysis, and ion exchange can lead to the corrosion and dissolution of the silicate framework. acs.orgresearchgate.net

Influence of Environmental Factors on Chemical Transformations (e.g., pH, temperature)

The chemical reactivity and stability of this compound are highly sensitive to environmental conditions, most notably pH and temperature.

Influence of pH: The pH of the surrounding medium has a profound effect on the silicate's chemical transformations.

Stability: As discussed, the material's stability is strongly pH-dependent. Acidic conditions (typically pH < 9) promote the degradation of the silicate structure through the leaching of Mg²⁺ and other structural ions. arxiv.orgresearchgate.net

Surface Charge: The edges of the silicate platelets contain amphoteric hydroxyl groups (e.g., Si-OH, Mg-OH) whose charge is pH-dependent. nih.gov At low pH, these groups are protonated (positive charge), while at high pH (typically above a point of zero charge of ~11), they are deprotonated (negative charge), influencing particle-particle interactions and the rheological properties of the dispersion. nih.gov

Polymerization & Adsorption: The rate of silica (B1680970) polymerization from dissolved silicic acid is pH-dependent, generally reaching a maximum in the pH range of 6-9. researchgate.net The adsorption capacity for cations is also affected; for instance, the adsorption of heavy metal cations increases at higher pH values due to the deprotonation of silanol groups, which creates more negatively charged binding sites. worldresearchersassociations.com

Influence of Temperature: Temperature primarily affects the kinetics of chemical reactions.

Reaction Rates: Increasing temperature generally accelerates chemical processes, including the dissolution of silicate minerals and weathering reactions. researchgate.netresearchgate.net Molecular dynamics simulations show that higher temperatures lead to deeper water penetration into silicate glass structures, speeding up corrosion. researchgate.net

Solubility and Precipitation: The solubility of silicate species is temperature-dependent. For amorphous silica, solubility generally increases with temperature. mdpi.com However, for certain silicate scales, such as magnesium silicate, an increase in temperature can decrease solubility, leading to increased precipitation. nrct.go.thscialert.net

Structural Condensation: In hydrothermal treatments, higher temperatures can promote the condensation of silanol groups, leading to a more cross-linked silica network and a reduction in the number of surface Si-OH groups. acs.org This effect can be complex, as very high temperatures might also disrupt pore ordering in mesoporous silicas. acs.org The impact of temperature on silicate weathering in natural systems is significant, with reaction rates increasing with temperature, though this is also modulated by other factors like water availability and erosion rates. eos.org

Table 3: Summary of Environmental Influences

| Environmental Factor | Key Effects | Reference |

|---|---|---|

| pH | Controls material stability (degradation in acid), surface charge of platelet edges, and adsorption capacity. | researchgate.netnih.govworldresearchersassociations.com |

| Temperature | Increases reaction rates (dissolution, corrosion), affects solubility and precipitation, and influences the degree of structural condensation. | researchgate.netnrct.go.thacs.orgeos.org |

Material Science Research Paradigms and Advanced Functional Applications

Development of Advanced Bioactive Glass-Ceramics for Biomedical Engineering

Bioactive glass-ceramics are a class of materials designed to interact with physiological systems, promoting the regeneration of hard tissues like bone. The incorporation of lithium magnesium sodium fluoride (B91410) silicate (B1173343) into these materials allows for the development of advanced formulations with tailored biological responses. The presence of specific ions such as lithium (Li⁺), magnesium (Mg²⁺), and fluoride (F⁻) within the silicate network can significantly enhance the material's therapeutic effects.

Mechanisms of Bioactivity and Interaction with Physiological Environments

The bioactivity of silicate-based glasses is characterized by their ability to form a strong bond with living bone tissue. researchgate.net When implanted, these materials undergo a series of surface reactions upon contact with bodily fluids. This process begins with a rapid ion exchange, where sodium ions (Na⁺) from the glass are released into the surrounding environment, causing a localized increase in pH. youtube.com This is followed by the hydrolysis of the silica (B1680970) network, creating a silica-rich gel layer on the material's surface.

This gel layer then serves as a template for the deposition of calcium and phosphate (B84403) ions from the surrounding fluid, forming an amorphous calcium-phosphate layer. youtube.com Over time, this layer crystallizes into a hydroxyl carbonate apatite (HCA), a mineral that is chemically and structurally similar to the inorganic component of human bone. youtube.com This HCA layer facilitates a strong, stable interface with the host tissue.

The individual components of lithium magnesium sodium fluoride silicate each play a crucial role in enhancing this biological response:

Lithium (Li⁺): Lithium ions have been shown to stimulate pathways involved in osteogenesis (bone formation). Studies indicate that lithium can promote the proliferation and differentiation of mesenchymal stem cells into bone-forming cells (osteoblasts). nih.gov In some formulations, lithium has been found to increase cell viability and the expression of genes associated with mineralization. nih.gov

Magnesium (Mg²⁺): As a vital element in natural bone, magnesium plays a significant role in skeletal metabolism. nih.gov The inclusion of Mg²⁺ ions in bioactive glass can promote new bone formation by stimulating the proliferation and differentiation of osteoblasts. nih.gov Magnesium achieves this by influencing various signaling pathways and through direct interaction with integrins on osteoblast surfaces, which are crucial for cell adhesion. nih.gov Studies have shown that magnesium-doped bioactive glass can lead to higher rates of new bone formation compared to non-doped glasses. nih.gov

Fluoride (F⁻): Fluoride ions are well-known for their beneficial effects on mineralized tissues. In low concentrations, fluoride can increase bone mass and mineral density. nih.gov It is a potent in-vivo bone anabolic factor and also possesses antibacterial properties.

| Ion | Role in Bioactivity | Research Findings |

| Lithium (Li⁺) | Stimulates osteogenesis, promotes cell proliferation and differentiation. | Can up-regulate genes like Axin2 and DSPP, which are important for the differentiation of mesenchymal cells into odontoblast-like cells. nih.gov |

| Magnesium (Mg²⁺) | Promotes new bone formation, stimulates osteoblast activity, enhances cell adhesion. | Bioactive glass with Mg²⁺ shows good biocompatibility and promotes higher cell proliferation compared to Mg-free glass. nih.gov In vivo studies show it leads to significant new bone formation. nih.gov |

| Fluoride (F⁻) | Increases bone mass and mineral density, enhances acid resistance of apatite, provides antibacterial properties. | Fluoride is a well-documented bone anabolic factor. nih.gov |

Engineering for Enhanced Acid Resistance and Fluorapatite (B74983) Formation

A key advantage of incorporating fluoride into bioactive glass-ceramics is the ability to form fluorapatite (Ca₅(PO₄)₃F) on the material's surface, particularly beneficial in dental applications. nih.gov Hydroxyapatite (B223615) (the primary mineral component of natural enamel) is susceptible to demineralization in acidic environments, such as those created by cavity-causing bacteria.

Fluorapatite is chemically more stable and significantly more resistant to acid attack than hydroxyapatite. vaia.comvaia.com This enhanced resistance stems from the structural difference where a fluoride ion replaces the hydroxyl (OH⁻) group in the apatite lattice, resulting in a more stable structure with lower solubility in acidic conditions. vaia.comclovedds.com

Enhancement of Polymer Composites through Silicate Incorporation

This compound and similar mineral compounds are used as functional fillers to create polymer composites with enhanced properties. These composites merge the processability and flexibility of polymers with the strength and stability of the silicate filler.

Compatibility Studies with Polymer Matrices

The effectiveness of a silicate filler in a polymer composite is highly dependent on its compatibility with the polymer matrix. Good adhesion between the filler particles and the polymer is necessary for effective stress transfer, which is crucial for improving mechanical properties. pcimag.com The surface chemistry of the silicate particles plays a significant role in this interaction.

To improve compatibility, filler surfaces are often functionalized with coupling agents that can bond with both the inorganic silicate and the organic polymer matrix. For instance, silica particles can be treated with silanes like γ-methacryloyl trimethoxysilane (B1233946) to create a surface that can readily integrate into a polymer network during polymerization. frontiersin.org The complex composition of this compound offers a unique surface chemistry that can be tailored for interaction with various polymers, such as those used in specialty coatings and sealants. smolecule.com

Mechanisms of Mechanical Property Enhancement in Composites

The incorporation of rigid silicate particles into a softer polymer matrix can significantly improve the mechanical properties of the resulting composite material. The primary mechanisms for this enhancement include:

Matrix Compactness and Stability: The addition of small mineral particles can increase the compactness of the polymer matrix. researchgate.net Studies using silica microparticles in high-density polyethylene (B3416737) (HDPE) have shown that filler addition can increase toughness and elastic modulus up to a certain concentration. mdpi.com The fillers can also improve the dimensional stability of the polymer. researchgate.net

Role as Functional Additives in Industrial and Advanced Ceramic Formulations

Beyond biomedical applications, this compound serves as a valuable additive in industrial and advanced ceramic formulations. Its unique combination of elements imparts desirable properties during manufacturing and in the final product.

Similar compounds, such as magnesium fluorosilicate (MgSiF₆), are known to act as effective fluxing agents in ceramic production. df-chemicals.comadvancechemicals.com A flux is a material that lowers the melting point of a ceramic mixture, promoting the fusion of components and facilitating the vitrification process at lower temperatures. df-chemicals.comwoodfireceramic.com This not only reduces energy consumption and production costs but also helps in controlling the shrinkage of the ceramic body during firing, ensuring dimensional accuracy. fssf-chemicals.com

The presence of lithium, sodium, and magnesium oxides contributes to this fluxing action. woodfireceramic.com Specifically, magnesium oxide can form eutectic systems with other oxides, creating melts at lower temperatures than the individual components would allow. woodfireceramic.com This leads to ceramics with higher density and improved mechanical strength. fssf-chemicals.com

Furthermore, these silicates are used in the formulation of ceramic glazes. They can enhance the durability, glossiness, and chemical resistance of the glaze. df-chemicals.com In advanced ceramics, the compound's thermal stability and dielectric properties are highly valued, making it suitable for applications such as electrical insulators and other electronic components. df-chemicals.com

Rheological Modification Mechanisms in Complex Colloidal Systems

This compound, a synthetic hectorite-like clay, is a highly effective rheology modifier in complex colloidal systems. ulprospector.compaulaschoice.co.uk Its primary mechanism of action involves the formation of a three-dimensional network structure within the liquid phase, which imparts significant changes to the system's flow behavior. researchgate.netnih.gov This network is the result of electrostatic interactions between the individual silicate platelets.

The silicate platelets possess a unique charge distribution. The faces of the platelets carry a negative charge due to isomorphic substitution within the crystal lattice, while the edges have a pH-dependent charge that can be either positive or negative. In aqueous dispersions, this charge arrangement leads to the formation of a "house of cards" structure, where the positively charged edges of one platelet are attracted to the negatively charged faces of another. This self-assembly process results in the entrapment of the continuous phase, leading to a significant increase in viscosity and the development of a yield stress. africaresearchconnects.com

The rheological properties of dispersions containing this compound are influenced by several factors, including concentration, pH, and the presence of electrolytes.

Concentration: As the concentration of the silicate increases, the number of platelets available to form the network structure also increases. This leads to a more robust and interconnected network, resulting in higher viscosity, yield stress, and improved suspension properties. nih.gov Studies have shown that a critical concentration exists, above which a fully developed gel behavior is observed. africaresearchconnects.com

pH: The pH of the system plays a crucial role in determining the edge charge of the silicate platelets. In acidic conditions, the edges are more positively charged, promoting the "house of cards" structure and leading to higher viscosity. Conversely, in alkaline conditions, the edge charge becomes negative, causing repulsion between platelets and a decrease in viscosity. researchgate.net

Electrolytes: The presence of electrolytes can either enhance or disrupt the network structure. Low concentrations of salts can compress the electrical double layer around the platelets, reducing repulsive forces and promoting gelation. However, high concentrations of electrolytes can shield the charges on the platelets, leading to flocculation and a subsequent decrease in viscosity. cambridge.org

The shear-thinning behavior of these systems is another important characteristic. Under shear, the network structure is progressively broken down, leading to a decrease in viscosity and allowing the system to flow. Once the shear is removed, the network can reform, a phenomenon known as thixotropy. This reversible, time-dependent change in viscosity is highly desirable in many applications, such as coatings and drilling fluids. nih.gov

Table 1: Rheological Properties of Lithium Magnesium Sodium Silicate Dispersions

| Property | Description | Influencing Factors |

|---|---|---|

| Viscosity | A measure of a fluid's resistance to flow. Dispersions exhibit high viscosity at rest. | Increases with concentration; sensitive to pH and electrolyte concentration. |

| Yield Stress | The minimum stress required to initiate flow. | Increases with silicate concentration. |

| Shear Thinning | The decrease in viscosity under shear stress. | The network structure breaks down under shear. |

| Thixotropy | The time-dependent recovery of viscosity after the removal of shear. | The "house of cards" structure can reform over time. |

Delamination and Swelling Behavior of Layered Fluoride Silicates

The delamination and swelling of layered fluoride silicates, such as this compound, are critical processes that underpin their functionality as rheology modifiers and in the formation of nanocomposites. These processes involve the separation of the individual silicate layers and their subsequent dispersion within a solvent.

Swelling is the initial stage, where solvent molecules penetrate the interlayer spaces, causing an increase in the basal spacing of the silicate structure. This process can be categorized into two types:

Crystalline Swelling: This involves the uptake of a limited number of solvent layers, resulting in a stepwise increase in the interlayer distance. This type of swelling is often observed in the presence of cations with high charge densities. nih.gov

Osmotic Swelling: This occurs when the interlayer cations are readily solvated, leading to a large influx of solvent molecules driven by the osmotic pressure difference between the interlayer and the bulk solvent. This results in a significant and continuous increase in the interlayer spacing, ultimately leading to delamination. nih.govrsc.org The presence of small, monovalent cations like lithium and sodium promotes osmotic swelling in aqueous environments. rsc.org

Delamination is the complete separation of the swollen layers into individual or small stacks of platelets. This process is influenced by several factors:

Layer Charge: Silicates with a lower layer charge generally delaminate more easily, as the electrostatic forces holding the layers together are weaker. researchgate.net

Interlayer Cations: The nature of the interlayer cations is crucial. Small, monovalent cations with a high degree of hydration, such as lithium and sodium, facilitate delamination in aqueous systems. rsc.org

Solvent: The polarity and solvating power of the solvent are critical. Water is a highly effective solvent for the delamination of hydrophilic silicates. rsc.org In some cases, mixtures of water and organic solvents can induce swelling and delamination where the pure solvents are ineffective. nih.gov

Mechanical Energy: The application of shear, such as through stirring or sonication, can provide the necessary energy to overcome the remaining attractive forces and complete the delamination process. elementis.com

The introduction of fluoride into the silicate structure can influence these behaviors. Fluoride can substitute for hydroxyl groups in the silicate lattice, which can alter the surface chemistry and charge characteristics of the layers, thereby affecting their interaction with solvents and interlayer cations. elementis.com

Table 2: Factors Influencing Delamination and Swelling of Layered Fluoride Silicates

| Factor | Influence on Swelling | Influence on Delamination |

|---|---|---|

| Layer Charge | Higher charge can limit swelling to the crystalline type. nih.gov | Lower charge density facilitates easier delamination. researchgate.net |

| Interlayer Cations | Small, highly solvated cations (e.g., Li+, Na+) promote osmotic swelling. rsc.org | The presence of these cations is critical for delamination in aqueous media. |

| Solvent Type | High polarity and strong solvating power for interlayer cations are required. rsc.org | The ability of the solvent to overcome interlayer forces is key. |

| Mechanical Shear | Can assist in the initial solvent penetration. | Provides the energy to separate the layers. elementis.com |

| Temperature | Can affect solvent viscosity and the kinetics of swelling. | Can influence the rate of delamination. mdpi.com |

| Presence of Surfactants | Can increase the gallery distance, aiding solvent ingress. researchgate.net | Can promote exfoliation by reducing surface tension. acs.org |

Environmental Research Considerations for Complex Silicate Compounds

Assessment of Environmental Persistence and Degradation Pathways

The environmental persistence of a synthetic compound refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. For complex inorganic compounds like lithium magnesium sodium fluoride (B91410) silicate (B1173343), persistence is expected to be significant due to the stability of the silicate mineral structure. However, degradation can occur, primarily through hydrolysis and weathering processes.

Detailed Research Findings:

Hydrolysis: The primary degradation pathway for fluorosilicate compounds in an aqueous environment is hydrolysis. nih.gov This chemical reaction involves the interaction with water, which can lead to the dissociation of the compound into its constituent ions (Lithium, Li⁺; Magnesium, Mg²⁺; Sodium, Na⁺; Fluoride, F⁻) and silicic acid (H₄SiO₄). nih.govcopernicus.org The rate and extent of hydrolysis are highly dependent on environmental factors, particularly pH. nih.govresearchgate.net For instance, magnesium fluorosilicate can react slowly with water to generate hydrofluoric acid. echemi.com Studies on hexafluorosilicate (B96646) show that it dissociates in water, and the process is influenced by pH, with intermediate species only detected under acidic conditions (below pH 3.5). nih.gov